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Compound of Interest

Compound Name: Pentyl propionate

Cat. No.: B1209536

Introduction

Pentyl propionate (also known as amyl propionate) is an organic ester with the chemical
formula CsH1602. It is a colorless liquid recognized for its characteristic apple-like odor. This
technical guide provides an in-depth overview of the spectroscopic data for pentyl propionate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The information presented is intended for researchers, scientists, and
professionals in drug development and related fields, offering a comprehensive reference for
the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for pentyl propionate, providing a
quantitative basis for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)

The 'H NMR spectrum of pentyl propionate provides information about the different types of

protons and their immediate chemical environment.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) -O-CH2-CH2-CHz2-
~4.05 Triplet 2H
CH2-CHs
~2.28 Quartet 2H -O-CO-CH2-CHs
. -O-CH2-CH2-CHz2-
~1.60 Quintet 2H
CH2-CHs
-O-CH2-CH2-CHz2-
~1.33 Sextet 2H
CH2-CHs
~1.14 Triplet 3H -O-CO-CH2-CHs
. -O-CH2-CH2-CHz2-
~0.91 Triplet 3H

CH2-CHs

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum distinguishes the different carbon atoms within the pentyl propionate

molecule. The following data is based on predicted values.[1]

Chemical Shift (6) ppm

Assignment

~174.5 C=0 (Ester Carbonyl)

~64.5 -O-CHz- (Pentyl Chain)

~28.3 -O-CH2-CH:z- (Pentyl Chain)
~28.1 -O-CH2-CH2-CHz2- (Pentyl Chain)
~27.7 -CO-CHz2- (Propionyl Chain)
~22.3 -CH2-CH2-CHs (Pentyl Chain)
~13.9 -CHz2-CHs (Pentyl Chain)

~9.2 -CO-CH2-CHs (Propionyl Chain)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1209536?utm_src=pdf-body
https://hmdb.ca/spectra/nmr_one_d/305947
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

The IR spectrum of pentyl propionate reveals the presence of its key functional groups.

Wavenumber (cm~?) Intensity Assignment
~2960 Strong C-H stretch (alkane)
~1740 Strong C=0 stretch (ester)
~1180 Strong C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum of pentyl propionate shows the fragmentation pattern of the molecule
upon ionization.

m/z Relative Intensity Assignment

144 Low [M]* (Molecular lon)

115 Moderate [M - CzHs]*

87 Moderate [CH3CH2COOCH:]*

71 High [CsHaa]* (Pentyl cation)
57 Very High LZ:;:)HZCOP (Propionyl
43 High [CsH7]*

29 High [C2Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid
ester like pentyl propionate.

NMR Spectroscopy
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e Sample Preparation:

o Dissolve approximately 10-20 mg of pentyl propionate in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., chloroform-d, CDCls).

o Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

o Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean 5 mm NMR tube. The final sample height should
be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's spinner turbine.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o For 'H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to
16 scans are sufficient.

o For 3C NMR, a greater number of scans (e.g., 1024 or more) will be required due to the
lower natural abundance of the 13C isotope. A proton-decoupled pulse sequence is
typically used to simplify the spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile
solvent like isopropanol and allowing it to dry completely.
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e Instrument Setup and Data Acquisition:

o Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Place a single drop of pentyl propionate directly onto the center of the ATR crystal,
ensuring the crystal surface is covered.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm~1.

o After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove
all traces of the sample.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

e Sample Preparation:

o Prepare a dilute solution of pentyl propionate (e.g., 1 mg/mL) in a volatile organic solvent
such as hexane or ethyl acetate.

o Transfer the solution to a GC vial.
e Instrument Setup and Data Acquisition:

o Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
thickness) is suitable.

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a
higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Mass Spectrometer (MS) Conditions:
» |onization Mode: Electron lonization (El) at 70 eV.
» Mass Range: Scan from m/z 35 to 350.
o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC-MS system.

o The data system will record the total ion chromatogram and the mass spectrum for each
eluting peak.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound such as pentyl propionate.

Spectroscopic Analysis Workflow for Pentyl Propionate

Pentyl Propionate Sample

NMR Sample Preparation IR Sample Preparation MS Sample Preparation
(Dissolve in CDCIs) (Neat Liquid on ATR) (Dilute in Hexane)
NMR Data Acquisition IR Data Acquisition GC-MS Data Acquisition
(*H and 13C Spectra) (FTIR Spectrum) (Chromatogram & Mass Spectrum)

Data Analysis and Interpretation

Final Spectroscopic Report

Click to download full resolution via product page
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Caption: Workflow for the spectroscopic analysis of pentyl propionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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